MT-802

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MT-802 is a potent BTK degrader based on the Cereblon ligand, with a DC50 of 1 nM. It has potential to treat C481S mutant chronic lymphocytic leukemia (CLL) .

Synthesis Analysis

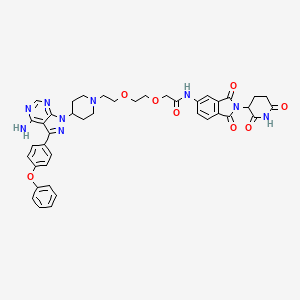

MT-802 is developed as a PROteolysis TArgeting Chimera (PROTAC) that induces degradation of both wild-type and C481S mutant BTK . It recruits BTK to the cereblon E3 ubiquitin ligase complex to trigger BTK ubiquitination and degradation via the proteasome .Molecular Structure Analysis

The molecular formula of MT-802 is C41H41N9O8 . Its molecular weight is 787.82 .Physical And Chemical Properties Analysis

MT-802 has a molecular weight of 787.82 and a molecular formula of C41H41N9O8 .Applications De Recherche Scientifique

Targeted Protein Degradation for Cancer Therapy

MT-802 is a part of a new therapeutic modality known as degraders . Degraders deplete the target protein by hijacking the cellular protein destruction machinery . They offer several advantages for cancer therapy including resiliency to acquired mutations in the target protein, enhanced selectivity, lower dosing requirements, and the potential to abrogate oncogenic transcription factors and scaffolding proteins .

Treatment of Chronic Lymphocytic Leukemia (CLL)

MT-802 has shown potential in the treatment of Chronic Lymphocytic Leukemia (CLL) . It is a potent BTK degrader based on PROTAC technology, with a DC 50 of 1 nM . It has potential to treat C481S mutant CLL .

Treatment of B-cell Malignancies

The irreversible inhibitor Ibrutinib for Bruton’s tyrosine kinase (BTK) has emerged as a transformative treatment option for patients with CLL and other B-cell malignancies . However, more than 80% of CLL patients develop resistance due to the mutant site in cysteine to serine covalently bound by Ibrutinib (C481S) . MT-802 has been identified as a BTK inhibitor based on PROTAC technology that can overcome this resistance .

Reducing Off-target Kinase Binding

MT-802 binds fewer off-target kinases than Ibrutinib . This could potentially reduce side effects and increase the effectiveness of the treatment .

Effective Against Wild-type and C481S BTK

MT-802 exhibits equivalent activity (>99% degradation at nanomolar concentrations) against wild-type and C481S BTK . This means it can be effective in a wider range of patients .

Rapid Degradation of BTK

MT-802 is not only potent but also a rapid degrader of BTK . It completely degraded BTK as early as 4 hours, with half of the total BTK degraded after approximately 50 minutes . This rapid action could potentially lead to quicker therapeutic effects .

Mécanisme D'action

Target of Action

MT-802 is a Proteolysis-Targeting Chimera (PROTAC) that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a critical upstream regulator of nuclear factor-κB (NF-κB) activation . It plays a significant role in the B-cell receptor signaling cascade, contributing to the growth and survival of B-cell lymphoma or leukemia . Therefore, BTK has been identified as an effective therapeutic target for the treatment of acute or chronic inflammatory diseases .

Mode of Action

MT-802 operates by binding to its target, BTK, and inducing its degradation . The compound achieves this by hijacking the cellular protein destruction machinery . It exhibits equivalent activity against both wild-type and C481S BTK . The targeting ligand found in MT-802 is a derivative of ibrutinib that discards the acrylamide and its covalent binding liability .

Biochemical Pathways

MT-802 affects the B-cell receptor signaling pathway by degrading BTK . This leads to the inactivation of the PI3K/AKT pathway , which is crucial for cell survival and proliferation. By degrading BTK, MT-802 can disrupt these pathways and their downstream effects, potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .

Pharmacokinetics

These properties are critical for a drug’s bioavailability and effectiveness .

Result of Action

The primary result of MT-802’s action is the degradation of BTK . In Namalwa cells, MT-802 degrades BTK with a DC50 of 9.1 nM and achieves > 99% degradation at 250 nM . This degradation of BTK can lead to the disruption of the B-cell receptor signaling pathway and the inactivation of the PI3K/AKT pathway , potentially inhibiting the growth and survival of B-cell lymphoma or leukemia .

Action Environment

The action of MT-802, like other Proteolysis-Targeting Chimeras, can be influenced by various environmental factors. It’s worth noting that the effectiveness of such compounds can be influenced by factors such as the presence of specific E3 ligases, the stability of the target protein, and the presence of competing endogenous ligands .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

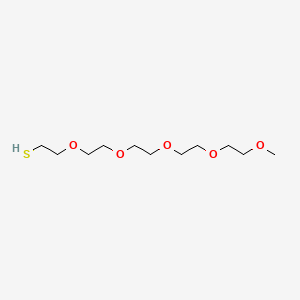

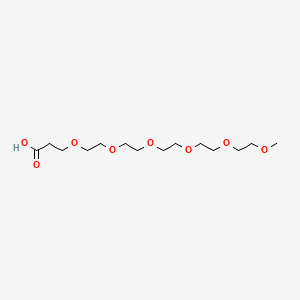

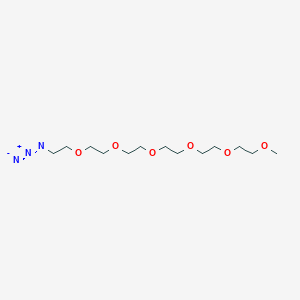

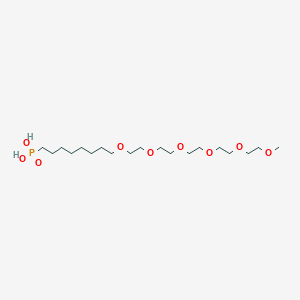

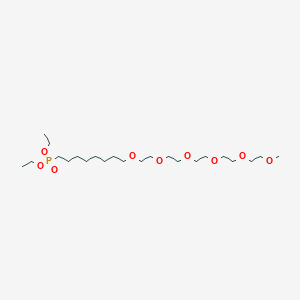

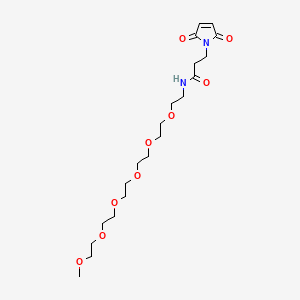

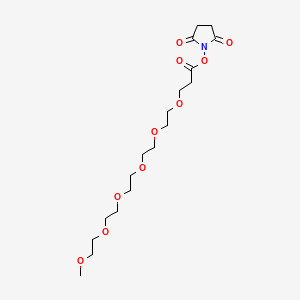

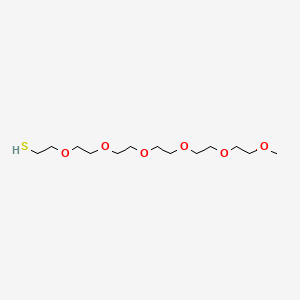

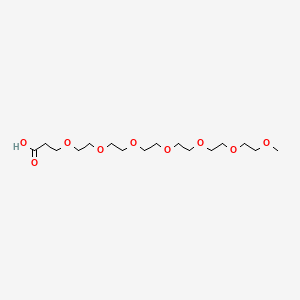

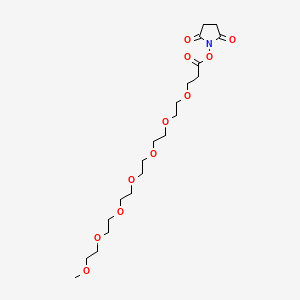

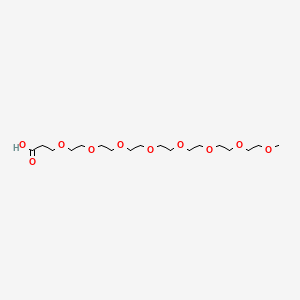

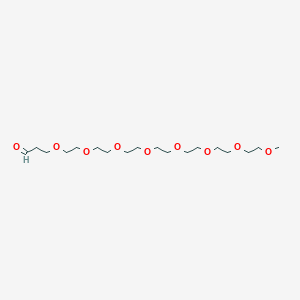

2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLGUJXIKEZCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethoxy)ethoxy)-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.